Nitrofurantoin [monohydrate]

Dissolution rate Bioavailability Pharmacokinetics

Generic substitution among nitrofurantoin formulations is unsound due to differences in dissolution kinetics and crystal polymorphism. Nitrofurantoin monohydrate is the essential rapid-release component in dual-release capsules (e.g., Macrobid® generics), where 75% monohydrate with 25% macrocrystals sustains urinary concentrations above MIC. • Defined polymorphic composition ensures batch-to-batch dissolution consistency for ANDA submissions. • pH-dependent bactericidal activity (optimal at urinary pH 5.5-6.5) necessitates well-characterized reference standards for AST validation. • USP/EP-compliant, lemon-yellow crystalline powder, MW 256.17 g/mol; conforms to 98.0-102.0% purity on anhydrous basis.

Molecular Formula C8H8N4O6
Molecular Weight 256.17 g/mol
Cat. No. B1239065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitrofurantoin [monohydrate]
Molecular FormulaC8H8N4O6
Molecular Weight256.17 g/mol
Structural Identifiers
SMILESC1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-].O
InChIInChI=1S/C8H6N4O5.H2O/c13-6-4-11(8(14)10-6)9-3-5-1-2-7(17-5)12(15)16;/h1-3H,4H2,(H,10,13,14);1H2/b9-3-;
InChIKeyNHBPVLAHAVEISO-WPUSIDMCSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nitrofurantoin Monohydrate Composition and Pharmacology


Nitrofurantoin monohydrate is a nitrofuran-class antibacterial agent formulated as a component of dual-release oral capsules for the management of urinary tract infections [1]. In its most common commercial configuration, each capsule contains 75% nitrofurantoin monohydrate USP and 25% nitrofurantoin macrocrystals USP [1]. The monohydrate fraction exhibits faster dissolution and absorption kinetics compared to the macrocrystalline component, and upon exposure to gastrointestinal fluids, it forms a gel matrix that enables prolonged drug release [1]. The compound is available as a lemon-yellow crystalline powder with a molecular weight of 256.17 g/mol (monohydrate) and conforms to USP/EP monograph specifications requiring 98.0–102.0% purity on an anhydrous basis [2].

1 Dual-release capsule component (75% monohydrate for immediate release)
2 USP/EP monograph compliance (98.0–102.0% purity anhydrous basis)
3 Crystalline powder suitable for oral solid dosage form development

Nitrofurantoin Monohydrate: Physicochemical Non-Equivalence


Generic substitution among nitrofurantoin formulations is scientifically unsound due to measurable differences in dissolution kinetics, crystal polymorphism, and pH-dependent pharmacodynamics that directly affect urinary drug concentrations and clinical efficacy [1]. Nitrofurantoin monohydrate exhibits faster dissolution than the macrocrystalline form [1], and the compound exists in two distinct monohydrate crystal arrangements (Hydrate I and Hydrate II) with differing aqueous solubilities of 131 ± 12 µg/mL and 110 ± 4 µg/mL, respectively [2]. Furthermore, the bactericidal activity of nitrofurantoin is strongly pH-dependent, with significantly lower concentrations required to achieve bacterial killing at urinary pH levels of 5.5–6.5 compared to pH 7.5 or 8.5 [3]. These physicochemical and pharmacodynamic variables mean that different salt forms, polymorphs, and formulation matrices cannot be assumed to be therapeutically equivalent without rigorous bioequivalence testing.

Dissolution Monohydrate dissolves faster than macrocrystals; formulation interchange may alter release and urinary concentrations.
Polymorph Hydrate I and II exhibit solubility differences (131 vs 110 µg/mL); polymorph variation can shift dissolution consistency.
pH shift Bactericidal activity depends on urinary pH; substitution without pH context may not transfer efficacy profile.

Nitrofurantoin Monohydrate: Comparative Evidence


Dissolution and Absorption: Monohydrate vs. Macrocrystalline

Nitrofurantoin monohydrate demonstrates faster dissolution and absorption kinetics compared to nitrofurantoin macrocrystals, a distinction that directly informs the design of dual-release capsule formulations [1]. The monohydrate fraction (75% of the capsule content) provides immediate release, while the macrocrystalline fraction (25%) dissolves more slowly, contributing to sustained urinary concentrations [1]. When administered with food, the overall bioavailability of the monohydrate/macrocrystals combination is increased by approximately 40% relative to the fasted state [1].

Dissolution Rate
Head-to-head
Monohydrate > macrocrystals; ~40% bioavailability increase with food for combination
Enables dual-release capsule design
Oral capsule, fed vs fasted state
Dissolution rate Bioavailability Pharmacokinetics Formulation science

Crystal Polymorphism and Solubility: Hydrate I vs. Hydrate II

Nitrofurantoin monohydrate exists as two distinct crystalline modifications, designated Hydrate I and Hydrate II, which possess identical chemical composition and water stoichiometry but differ in crystal lattice arrangement and thermodynamic stability [1]. Solubility measurements reveal that Hydrate II is the more stable form, with an aqueous solubility of 110 ± 4 µg/mL, compared to 131 ± 12 µg/mL for Hydrate I [1]. The small free energy difference between these forms, coupled with the markedly slower crystallization kinetics of Hydrate I, results in Hydrate II being the dominant product under standard crystallization conditions [1].

Hydrate Polymorphs
Head-to-head
Hydrate II 110±4 µg/mL vs Hydrate I 131±12 µg/mL
Polymorph selection directly impacts dissolution behavior
Stable form is less soluble; specification review needed
Crystal engineering Polymorphism Solubility Preformulation

pH-Dependent Bactericidal Activity

The bactericidal activity of nitrofurantoin is significantly enhanced under acidic urinary pH conditions. In time-kill assays against Escherichia coli and Klebsiella pneumoniae, nitrofurantoin concentrations required to achieve equivalent bacterial killing at 24 hours were significantly lower at pH 5.5–6.5 compared to pH 7.5 or 8.5 [1]. At pH 5.5–6.5, bactericidal effects (≥3 log10 CFU/mL reduction) were observed at concentrations as low as 0.5 × MIC for E. coli and Enterobacter cloacae, whereas at pH 8.5, only the two highest tested concentrations achieved bactericidal activity [1].

pH-Dependent Killing
Head-to-head
Bactericidal at ≥0.5× MIC at pH 5.5–6.5; only highest conc. at pH 8.5
Acidic urine enhances bactericidal activity
Time-kill, E. coli and K. pneumoniae; MIC 8–32 mg/L
Pharmacodynamics Urinary pH Bactericidal activity MIC

Nitrofurantoin vs. Fosfomycin and TMP-SMX Susceptibility

In a retrospective analysis of 1,470 urine isolates from a Romanian clinical center (2019–2024), nitrofurantoin demonstrated 92.9% susceptibility against Escherichia coli, the predominant uropathogen [1]. By comparison, fosfomycin showed 99.6% susceptibility, while trimethoprim-sulfamethoxazole exhibited a substantially higher resistance rate of 31.7% in the overall isolate set [1]. In England, surveillance data from 2015–2019 indicated that nitrofurantoin resistance among E. coli urinary samples declined from 2.9% to 2.3% [2].

E. coli Susceptibility
Cross-study
Nitrofurantoin 92.9%; Fosfomycin 99.6%; TMP-SMX 68.3%
Retains high susceptibility rates versus comparators
Romania 2019–2024 surveillance; EUCAST breakpoints
Antimicrobial susceptibility Resistance surveillance E. coli UTI

Network Meta-Analysis: Uncomplicated UTI Efficacy

A 2024 systematic review and network meta-analysis of 13 randomized controlled trials encompassing 3,856 patients with uncomplicated UTI assessed the comparative efficacy of fosfomycin, nitrofurantoin, trimethoprim-sulfamethoxazole (TMP-SMX), and ciprofloxacin [1]. Fosfomycin ranked highest for both clinical cure (P-score = 0.99) and microbiological cure (P-score = 0.99), while ciprofloxacin ranked lowest (P-score = 0.11 and 0.02, respectively) [1]. Nitrofurantoin and TMP-SMX demonstrated intermediate efficacy profiles, with TMP-SMX showing the lowest relapse rate (P-score = 0.07) [1].

Clinical Cure Ranking
Network meta-analysis
Fosfomycin > Nitrofurantoin/TMP-SMX > Ciprofloxacin
Intermediate ranking for uncomplicated UTI cure
13 RCTs, 3856 patients; P-score methodology
Network meta-analysis Clinical cure Microbiological cure Uncomplicated UTI

Pulmonary Toxicity Profile

Nitrofurantoin is associated with a rare but clinically significant risk of pulmonary toxicity. The estimated incidence of pulmonary complications ranges from 1 in 1,000 to 1 in 5,000 users [1]. In a detailed chart audit of older adults prescribed nitrofurantoin, 3.9% of patients met criteria for an adverse event, with five cases highly suspicious for nitrofurantoin toxicity—four involving pulmonary toxicity and one hepatotoxicity [2]. An earlier estimate placed the incidence of nitrofurantoin-induced lung disease at 3 cases per 1,000 patients [3].

Pulmonary Toxicity
Class-level inference
Incidence 1/1000–1/5000 users; 3.9% adverse events in older adults
Low but non-negligible pulmonary risk signal
Retrospective chart review; requires source verification
Drug safety Pulmonary toxicity Adverse events Pharmacovigilance

Nitrofurantoin Monohydrate: Application Scenarios


Dual-Release Oral Capsule Formulation

Nitrofurantoin monohydrate is the essential rapid-release component in dual-release capsule formulations (e.g., Macrobid® and generics). The combination of 75% monohydrate (fast dissolution) with 25% macrocrystals (slow dissolution) achieves sustained urinary concentrations above the MIC for common uropathogens while minimizing systemic exposure [1]. Procurement of nitrofurantoin monohydrate API meeting USP specifications is required for manufacturing bioequivalent generic versions of this widely prescribed UTI therapy [1][2].

AST and Breakpoint Validation in Acidic Urine

Given the pH-dependent bactericidal activity of nitrofurantoin, laboratories conducting antimicrobial susceptibility testing (AST) for UTI pathogens should consider that standard MIC determinations performed at neutral pH may underestimate the drug's activity in acidic urine [1]. Nitrofurantoin monohydrate reference standards are essential for validating AST methods and for research studies investigating the impact of urinary pH on treatment outcomes [1].

Polymorph Screening and Preformulation

The existence of two monohydrate polymorphs (Hydrate I and Hydrate II) with differing solubilities (131 ± 12 µg/mL vs. 110 ± 4 µg/mL) necessitates rigorous polymorph screening during generic product development [1]. Procurement of well-characterized nitrofurantoin monohydrate with defined polymorphic composition is critical for ensuring batch-to-batch consistency in dissolution performance and for meeting regulatory requirements for pharmaceutical equivalence [1].

Empiric Therapy for Uncomplicated Cystitis

In geographic regions where trimethoprim-sulfamethoxazole resistance exceeds 20%, clinical guidelines recommend nitrofurantoin as a first-line empiric agent for uncomplicated cystitis [1]. With E. coli susceptibility to nitrofurantoin remaining above 92% in recent surveillance and resistance rates as low as 2.3% in some populations, procurement of nitrofurantoin monohydrate-containing formulations is a strategic priority for healthcare systems seeking to preserve fluoroquinolone and broad-spectrum antibiotic stewardship [1][2].

Application
Selection Property
Validation Focus
Dual-release capsule development
Monohydrate dissolution kinetics
USP dissolution specification compliance
AST method validation (acidic urine)
pH-dependent bactericidal activity
MIC determination at urinary pH 5.5–6.5
Polymorph screening & preformulation
Hydrate form solubility profile
Batch-to-batch polymorph identity control
Empiric UTI antimicrobial selection research
Susceptibility surveillance data
Local E. coli resistance pattern review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nitrofurantoin [monohydrate]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.